molecular formula C22H23FN2 B5723489 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine

1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine

Cat. No. B5723489
M. Wt: 334.4 g/mol
InChI Key: AAFGZFIHOJBQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine, also known as FBNP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). This compound has also been shown to bind to the sigma-1 receptor, which is involved in several physiological processes, including pain perception and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to affect several physiological processes, including neurotransmitter release and receptor binding. It has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in mood regulation. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. This compound has also been shown to have a low toxicity profile, which makes it suitable for use in animal studies. However, there are some limitations to the use of this compound in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine. One potential direction is to study its potential use in the treatment of depression and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Another potential direction is to study the effects of this compound on other physiological processes, such as inflammation and immune function. Overall, this compound has significant potential for use in therapeutic applications and warrants further research.

Synthesis Methods

The synthesis of 1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 3-fluorobenzyl chloride with 2-naphthylmethylamine to form the intermediate 3-fluorobenzyl-2-naphthylmethylamine. This intermediate is then reacted with piperazine to form the final product, this compound. The synthesis process is time-consuming and requires specialized equipment and expertise.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(2-naphthylmethyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, this compound has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2/c23-22-7-3-4-18(15-22)16-24-10-12-25(13-11-24)17-19-8-9-20-5-1-2-6-21(20)14-19/h1-9,14-15H,10-13,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFGZFIHOJBQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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